Plumericin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

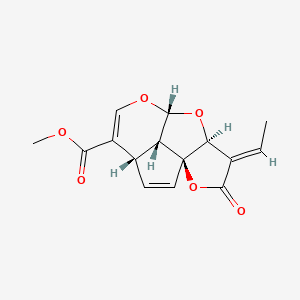

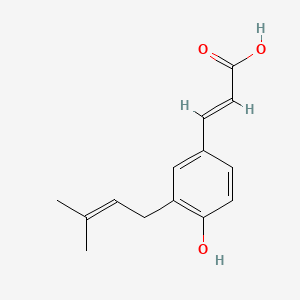

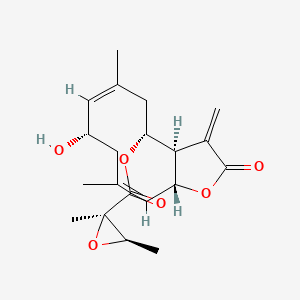

Plumericin is a spirolactone iridoid . It is one of the main bioactive components present in the bark of Himatanthus sucuuba (Woodson), an Amazonian plant traditionally used to treat inflammation-related disorders . It has been evaluated for its ability to improve barrier function and reduce apoptotic parameters during inflammation .

Synthesis Analysis

The synthesis of this compound has been reported in literature . Trost et al. reported an efficient method for the synthesis of this compound, applying a biomimetic strategy . The key intermediates were synthesized using the concept of spiro-annulation and stereocontrolled geminal alkylation .

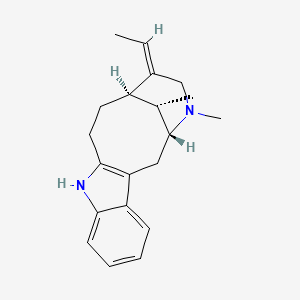

Molecular Structure Analysis

The molecular formula of this compound is C15H14O6 . It contains a total of 38 bonds, including 24 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures . The 3D chemical structure image of this compound can be found in the source .

Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been reported to provoke cytopathological and morphological changes in L. donovani promastigotes . The high activity displayed by this compound may be related to its propensity to undergo a Michael-type addition with biological nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.26806 g/mol . More detailed information about its physical and chemical properties can be found in the source .

Aplicaciones Científicas De Investigación

Inhibition of the NF-κB Pathway

- Anti-inflammatory Activity : Plumericin is identified as a potent inhibitor of the NF-κB pathway, suggesting its role in combating inflammation. It was isolated from Himatanthus sucuuba, a plant used traditionally for treating inflammation-related disorders (Fakhrudin et al., 2014).

Treatment of Intestinal Inflammation

- Effect on Inflammatory Bowel Diseases (IBDs) : this compound shows significant reduction of intestinal inflammatory factors and oxidative stress, both in vitro and in vivo, indicating its potential in treating IBDs (Rapa et al., 2020).

Antibacterial and Antiproliferative Activities

- Effect on Leukemic Cancer Cell Lines : Exhibits potent antibacterial activity against specific strains and inhibits proliferation in leukemic cancer cell lines through apoptosis (Saengsai et al., 2015).

Inhibition of Vascular Smooth Muscle Cells Proliferation

- Potential in Vascular Disease Therapy : this compound inhibits proliferation of vascular smooth muscle cells (VSMC), indicating a role in treating vascular diseases (Heiss et al., 2016).

Protection against Experimental Inflammatory Bowel Disease

- Restoring Intestinal Barrier Function : Demonstrates the ability to improve the structural integrity of the intestinal epithelium, reducing apoptosis and inflammation in experimental models (Rapa et al., 2021).

Antitumor Effect on Hepatocellular Carcinoma

- Inhibition of Cancer Cell Growth : this compound suppresses liver cancer cell growth by inhibiting COX 2 and VEGF expressions (Min et al., 2019).

Pharmacogenomics in Cancer Therapy

- Genes Products Identification : Identified for this compound activity in cancer therapy, indicating a role in pharmacogenomic approaches (Kuete & Efferth, 2011).

Viability Inhibition in Cervical Cancer Cells

- Apoptosis Induction : Demonstrates an inhibitory effect on cervical carcinoma cells' viability by inducing apoptosis through DNA degradation (Sun et al., 2016).

Antifungal Activity

- Activity Against Candida and Cryptococcus : Shows significant antifungal activity against various Candida species and Cryptococcus neoformans, suggesting its potential in treating fungal infections (Singh et al., 2011).

Environmental Interactions and Herbivory

- Role in Chemical Defense Against Herbivores : Explores the role of this compound in the chemical defense of Himatanthus tarapotensis against insect herbivores (Guerra et al., 2022).

Mecanismo De Acción

Plumericin has been identified as a potent inhibitor of the NF-κB pathway . It inhibits NF-κB-mediated transactivation of a luciferase reporter gene, abolishes TNF-α-induced expression of the adhesion molecules VCAM-1, ICAM-1, and E-selectin in endothelial cells, and suppresses thioglycollate-induced peritonitis in mice . It also interferes with Stat3-dependent mitogenic signaling by causing transient GSH depletion .

Propiedades

Número CAS |

77-16-7 |

|---|---|

Fórmula molecular |

C15H14O6 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |

InChI |

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1 |

Clave InChI |

VFXXNAVZODKBIW-JKXVGBJFSA-N |

SMILES isomérico |

C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

SMILES canónico |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

| 77-16-7 | |

Sinónimos |

plumericin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)

![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)